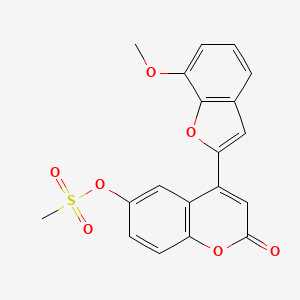

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate

Description

Properties

IUPAC Name |

[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7S/c1-23-16-5-3-4-11-8-17(25-19(11)16)14-10-18(20)24-15-7-6-12(9-13(14)15)26-27(2,21)22/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVOMODNECTCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran moiety, which is then coupled with a chromenone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate involves its interaction with specific molecular targets. The benzofuran and chromenone moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The methanesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

tert-Butyl 2-{[4-(7-Methoxy-1-Benzofuran-2-yl)-2-Oxo-2H-Chromen-6-yl]oxy}acetate

- Structure: Shares the benzofuran-chromenone core but replaces the methanesulfonate with a tert-butyl acetoxy group.

- Molecular Formula : C₂₄H₂₂O₇ (vs. C₂₀H₁₆O₇S for the target compound).

- Key Differences :

[(2Z)-3-Oxo-2-[(2,4,5-Trimethoxyphenyl)Methylidene]-1-Benzofuran-6-yl] Methanesulfonate

- Structure : Contains a benzofuran ring with a 3-oxo group and a 2,4,5-trimethoxyphenyl substituent, linked via a methanesulfonate at the 6-position.

- The additional methoxy groups enhance lipophilicity, which may improve membrane permeability compared to the target compound .

4-(Benzyloxy)Benzyl Methanesulfonate Derivatives

- Structure : Simpler aromatic systems with benzyl methanesulfonate groups (e.g., 4-(benzyloxy)-3-methoxybenzyl methanesulfonate).

- Key Differences: Lack the fused benzofuran-chromenone system, reducing π-conjugation and UV absorption properties. The benzyloxy group can be cleaved under hydrogenation, offering a route for functionalization absent in the target compound .

6-Oxo-1-(4-Sulfamoylphenyl)-1,6-Dihydropyridazin-3-yl Methanesulfonate

- Structure : Pyridazine-based sulfonate with a sulfamoylphenyl group.

- The sulfamoyl group increases acidity (pKa ~1–2), contrasting with the neutral methanesulfonate in the target compound .

Physicochemical and Pharmacological Comparisons

Solubility and Polarity

| Compound | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|

| Target Compound | Moderate (polar sulfonate) | 2.1–2.5 |

| tert-Butyl Acetoxy Derivative | Low (tert-butyl ester) | 3.8–4.2 |

| Trimethoxyphenylidene Derivative | Low (lipophilic groups) | 3.5–3.9 |

| Pyridazine Sulfonate | High (sulfamoyl group) | 0.8–1.2 |

Biological Activity

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 435.4 g/mol. The structure incorporates a benzofuran moiety and a chromenone core, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 435.4 g/mol |

| CAS Number | 898429-93-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran ring through cyclization reactions and the construction of the chromenone core via Pechmann condensation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways, potentially through interactions with p53 and caspases.

Case Study:

In a study involving A549 cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several pathogens, including Gram-positive and Gram-negative bacteria. Results demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >64 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results indicated that it possesses significant free radical scavenging ability, comparable to known antioxidants like ascorbic acid.

Antioxidant Activity Data:

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 85 |

The biological activities exhibited by this compound can be attributed to its structural features:

- Anticancer: Induction of apoptosis through modulation of signaling pathways.

- Antimicrobial: Disruption of bacterial cell wall synthesis or function.

- Antioxidant: Scavenging free radicals and upregulating endogenous antioxidant defenses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.